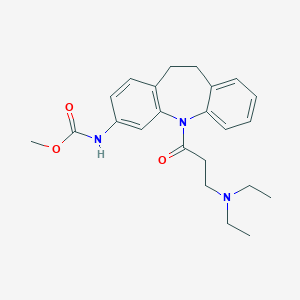
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester is a chemical compound that has gained significant attention in scientific research. It is commonly known as carbamazepine, and it is widely used as an anticonvulsant and mood-stabilizing drug. However,
Mécanisme D'action
Carbamazepine works by inhibiting the sodium channels in neurons, thereby reducing the excitability of the neurons and preventing seizures. It also affects the release and reuptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Effets Biochimiques Et Physiologiques
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that increases neuronal excitability. In addition, carbamazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamazepine has several advantages for use in laboratory experiments. It has a well-established mechanism of action, and its effects on neuronal excitability and neurotransmitter release are well-documented. It is also readily available and relatively inexpensive. However, carbamazepine has some limitations, including its potential for toxicity and its effects on other ion channels and neurotransmitters.
Orientations Futures
There are several potential future directions for research on carbamazepine. One area of interest is the development of new derivatives of carbamazepine that may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of carbamazepine's effects on other neurotransmitter systems, such as the endocannabinoid system. Finally, research on the potential use of carbamazepine in the treatment of other neurological disorders, such as Alzheimer's disease, is an area of ongoing investigation.
Conclusion:
Carbamazepine is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments have been well-documented. There are several potential future directions for research on carbamazepine, including the development of new derivatives, investigation of its effects on other neurotransmitter systems, and its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
Carbamazepine is synthesized by reacting 10,11-dihydro-5H-dibenz(b,f)azepine with chloroacetyl chloride, followed by reaction with diethylamine, and finally, with methyl chloroformate. The product is then purified to obtain carbamazepine in its pure form.
Applications De Recherche Scientifique
Carbamazepine has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Numéro CAS |
78816-55-4 |
|---|---|
Nom du produit |
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester |
Formule moléculaire |
C23H29N3O3 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)15-14-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(16-21(18)26)24-23(28)29-3/h6-9,12-13,16H,4-5,10-11,14-15H2,1-3H3,(H,24,28) |
Clé InChI |
JTVFPSMILIWOJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
SMILES canonique |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
Autres numéros CAS |
78816-55-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)

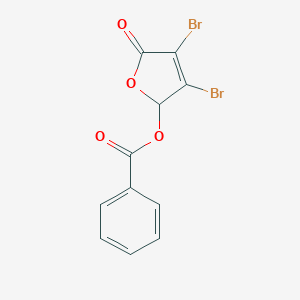
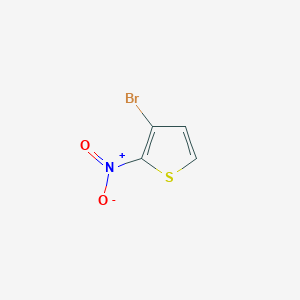

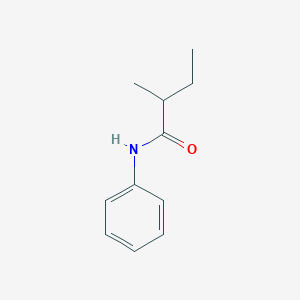
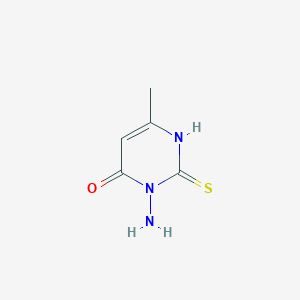
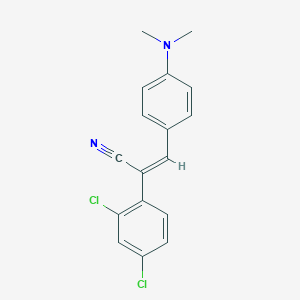
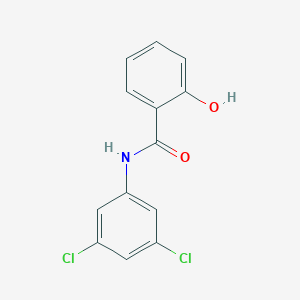
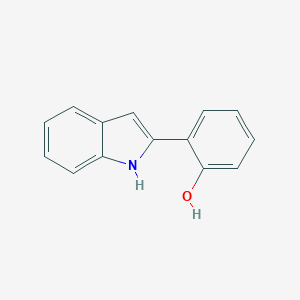
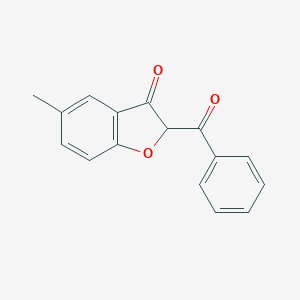

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)